2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

Description

Chemical Identity:

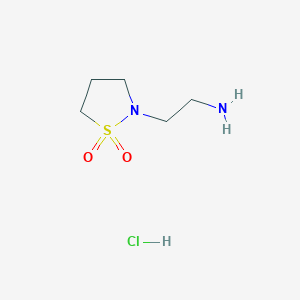

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride (CAS: 1190044-24-6) is a synthetic organic compound characterized by an isothiazolidine-1,1-dioxide core linked to an ethylamine group, with a hydrochloride salt form. Its molecular formula is C₅H₁₁N₂O₂S·HCl, and its molecular weight is 200.68 g/mol (calculated from constituent atomic masses). The compound is listed under multiple identifiers, including MFCD14705874, SCHEMBL928210, and AT12423 .

Properties

IUPAC Name |

2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c6-2-4-7-3-1-5-10(7,8)9;/h1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKRWNYREMYEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,1-Dioxo-isothiazolidin-2-yl Intermediate

The isothiazolidinone ring bearing the 1,1-dioxide functionality is typically prepared via oxidation of isothiazolidine or related precursors. A common approach involves:

- Starting from a dithio intermediate such as dithiobolandiol methyl ester or related disulfide compounds.

- Reacting these intermediates with chlorine gas under controlled low temperatures (0–15 °C) in an organic solvent like ethyl acetate.

- The chlorination leads to ring closure and formation of the isothiazolidinone sulfone hydrochloride salt as a white solid.

This step is exemplified in analogous systems such as the preparation of N-n-octyl isothiazolinone hydrochloride, where the dithioamide precursor is chlorinated to yield the sulfone ring system with high purity and yield (~85%).

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Dithioamide + Cl2 | Ethyl acetate, 0–15 °C, 3 hours | Formation of isothiazolidinone sulfone hydrochloride | White solid, isolated by filtration |

| Neutralization | NaOH to pH 6-7 | Conversion to free base or salt form | Extraction and purification |

Attachment of the Ethylamine Moiety

The ethylamine group is introduced typically by nucleophilic substitution or amidation reactions involving the isothiazolidinone intermediate:

- Reaction of the isothiazolidinone ring precursor with ethylenediamine or 2-aminoethyl derivatives under mild conditions.

- The amine group can be introduced before or after ring sulfonation depending on the synthetic route.

- The hydrochloride salt is formed by treatment with hydrochloric acid or HCl gas to improve stability and facilitate isolation.

Representative Synthetic Pathway Example

A plausible synthetic sequence based on patent literature and analogous compounds is as follows:

Analytical and Quality Control Data

- Melting point : Typically in the range 120–130 °C for related isothiazolidinone derivatives.

- Purity : Achieved >99% by liquid chromatography.

- Physical form : White crystalline hydrochloride salt.

- Yield : Overall yields reported up to 85–90% for key steps.

Notes on Reaction Conditions and Optimization

- Chlorination must be carefully controlled at low temperatures to avoid over-chlorination or decomposition.

- Use of ethyl acetate as solvent is preferred for good solubility and ease of product isolation.

- pH adjustment after chlorination is critical to isolate the hydrochloride salt and remove impurities.

- Drying agents such as anhydrous magnesium sulfate are used to remove residual water before chlorination.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents | Conditions | Product | Yield | Remarks |

|---|---|---|---|---|---|

| Formation of dithio intermediate | Dimethyl propionate derivative + ethylamine | 25 ± 5 °C, 20 h, aqueous | Dithio-ethylamine intermediate | ~90% | White solid, filtration |

| Chlorination and ring closure | Chlorine gas, ethyl acetate | 0–15 °C, 3 h | 1,1-Dioxo-isothiazolidin-2-yl-ethylamine hydrochloride | ~85% | White solid, filtration |

| Purification and salt formation | NaOH neutralization, drying | pH 6-7 | Purified hydrochloride salt | >99% purity | HPLC confirmed |

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted isothiazolidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique chemical properties allow it to participate in various reactions:

- Oxidation : The compound can be oxidized to form sulfoxides and sulfones using agents such as hydrogen peroxide or potassium permanganate.

- Reduction : It can be reduced to produce amine derivatives with reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : Nucleophilic substitution can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its ability to inhibit bacterial growth suggests potential use as an antibacterial agent in pharmaceutical formulations.

Anticancer Activity

Studies have shown that this compound may inhibit certain enzymes crucial for cellular metabolism and proliferation, potentially leading to cell death in cancerous cells. This mechanism of action highlights its therapeutic potential in cancer treatment.

Neurological Applications

The compound has been explored for its effects on neurological disorders, particularly in the context of Alzheimer's disease. Its derivatives may exhibit inhibitory activity against enzymes like BACE1 (beta-secretase), which are involved in the formation of amyloid plaques associated with Alzheimer's pathology .

Industrial Applications

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for creating novel compounds with specific functionalities.

A comprehensive study investigated the biological activity of this compound against various pathogens. The results demonstrated a notable inhibition of bacterial growth at certain concentrations, indicating its potential as a broad-spectrum antimicrobial agent.

Anticancer Mechanism Investigation

Another study focused on the anticancer properties of the compound. Researchers found that it effectively inhibited the proliferation of several cancer cell lines through enzyme inhibition pathways. The findings suggest that further exploration could lead to the development of new anticancer therapies based on this compound.

Alzheimer's Disease Research

Research into the compound's effects on Alzheimer's disease revealed promising results regarding its ability to inhibit BACE1 activity. This inhibition could potentially reduce amyloid plaque formation, offering a therapeutic avenue for treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride with three analogous ethylamine-derived hydrochlorides, emphasizing structural, functional, and application-based differences.

Key Structural and Functional Insights

Sulfonamide vs.

Amine Functionalization :

- While all compounds feature an ethylamine backbone, the target compound’s primary amine is less sterically hindered than venlafaxine’s tertiary amine. This impacts bioavailability and receptor binding; venlafaxine’s bulky structure enhances CNS penetration .

Salt Form and Solubility: The hydrochloride salt enhances water solubility across all compounds. However, dopamine HCl’s catechol group confers additional solubility in physiological buffers, critical for intravenous administration .

Research Findings and Gaps

- Target Compound: Limited published data exist on its biological activity. Its isothiazolidine dioxide moiety is structurally analogous to sulfonamide drugs (e.g., acetazolamide), suggesting possible carbonic anhydrase inhibition, though this remains unverified .

- Dopamine HCl : Extensive clinical use validated its instability in alkaline solutions (requiring acidic formulations) , whereas the target compound’s stability in similar conditions is untested.

- NH2-Et-OtBu*HCl : Primarily a synthetic intermediate, its tert-butyl ether group contrasts with the target compound’s sulfonamide, reducing metabolic liability but limiting pharmacological relevance .

Biological Activity

Overview

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride is a compound belonging to the isothiazolidine class, characterized by a unique dioxo-isothiazolidine ring structure. This compound has gained attention in various fields of scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The molecular formula for this compound is with a molecular weight of approximately 179.64 g/mol. The presence of the dioxo group contributes significantly to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for cellular metabolism and proliferation. This inhibition can disrupt normal cellular processes, leading to cell death in cancerous cells.

- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains, suggesting potential use as an antibacterial agent.

Biological Activity Data

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial strains | Inhibits growth | |

| Anticancer | Cancer cell lines | Induces apoptosis | |

| Enzyme inhibition | Specific metabolic enzymes | Reduces enzyme activity |

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various strains, indicating its potential as a therapeutic agent against infections.

Anticancer Properties

Research published in recent years has highlighted the compound's ability to induce apoptosis in cancer cell lines. In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis, such as caspase activation and PARP cleavage. These findings suggest that it may serve as a lead compound for developing new anticancer therapies.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, we can analyze its structure and biological effects against other isothiazolidine derivatives.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Dioxo group; ethylamine side chain | Antimicrobial; anticancer |

| Other Isothiazolidines | Varying side chains; absence of dioxo group | Limited activity; less effective |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves alkylation or ring-closure reactions under controlled acidic/basic conditions. For example, derivatives of similar isothiazolidine compounds are synthesized via nucleophilic substitution or cyclization reactions with amines and sulfur-containing precursors . Optimization includes varying temperature, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., triethylamine for deprotonation). Reaction progress can be monitored via thin-layer chromatography (TLC) or in situ FTIR spectroscopy.

- Yield Optimization : Use design-of-experiments (DoE) approaches to test variables such as stoichiometry, reaction time, and temperature. Computational tools (e.g., density functional theory) can predict transition states to guide condition selection .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Key Techniques :

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. In case of exposure, follow first-aid protocols for amine hydrochlorides: rinse skin/eyes with water and seek medical attention for ingestion .

- Storage : Store in airtight containers under anhydrous conditions (desiccated environment) at 2–8°C to prevent hydrolysis of the isothiazolidine-dioxide moiety.

Advanced Research Questions

Q. What computational methods are available to model the reaction mechanisms involving this compound?

- Approach : Quantum mechanical calculations (e.g., Gaussian 16) can model reaction pathways, such as the nucleophilic attack on the isothiazolidine ring. Transition-state geometries are optimized using B3LYP/6-31G(d) basis sets .

- Case Study : For ring-opening reactions, molecular dynamics simulations (e.g., AMBER) predict solvent effects on activation energy. Pair with experimental kinetics (e.g., stopped-flow spectroscopy) to validate computational models .

Q. How can researchers resolve contradictions in reported reactivity data across studies?

- Methodology : Conduct systematic reviews to identify variables (e.g., solvent, temperature) causing discrepancies. For example, conflicting nucleophilicity data may arise from protonation states of the ethylamine group. Use controlled experiments (fixed pH, ionic strength) to isolate contributing factors.

- Validation : Cross-reference with computational predictions (e.g., pKa calculations via COSMO-RS) to reconcile experimental observations .

Q. What strategies are recommended for designing derivatives to study structure-activity relationships (SAR)?

- Combinatorial Chemistry : Synthesize derivatives via substitutions at the ethylamine or isothiazolidine-dioxide positions. For example, replace the ethylamine group with cyclic amines to assess steric effects .

- High-Throughput Screening : Test derivatives in biological assays (e.g., enzyme inhibition) and correlate results with electronic descriptors (Hammett constants) or steric parameters (Taft indices).

Q. How can researchers integrate experimental data with computational models to accelerate reaction discovery?

- Workflow :

Use automated reaction path search algorithms (e.g., GRRM) to identify plausible mechanisms.

Validate with microreactor experiments under flow conditions to collect kinetic data.

Feed experimental data into machine learning models (e.g., neural networks) to refine computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.